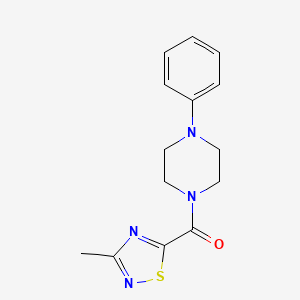

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. Heterocyclic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for the treatment of neurological diseases like Alzheimer’s disease .

Méthodes De Préparation

The synthesis of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine moiety. The reaction conditions typically involve the use of reagents such as hydrazine, carbon disulfide, and phenylpiperazine under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Applications

The pharmacological potential of compounds containing thiadiazole rings has been extensively studied. Thiadiazoles are known for their ability to inhibit various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other malignancies. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine have shown effectiveness against bacterial strains, including Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values suggest that these compounds can serve as potential leads for developing new antimicrobial agents .

Agricultural Applications

Thiadiazole derivatives are increasingly recognized for their role in agriculture as pesticides and herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural chemicals.

Pesticidal Activity

Research has highlighted the use of thiadiazole compounds in formulating pesticides that effectively control agricultural pests and diseases. For example, the incorporation of thiadiazole moieties into pesticide formulations has been shown to enhance their efficacy against a range of plant pathogens and insect pests .

Data Tables

| Application Area | Compound Type | Activity/Effect |

|---|---|---|

| Pharmacology | Anticancer Agents | Induces apoptosis in cancer cells |

| Antimicrobial Agents | Effective against Mycobacterium smegmatis | |

| Agriculture | Pesticides | Controls insect pests and plant diseases |

| Herbicides | Inhibits growth of unwanted plant species |

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazole derivatives, including those related to this compound. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Agricultural Impact

In agricultural trials, a formulation containing thiadiazole derivatives was tested against common crop diseases. The results demonstrated a marked reduction in disease incidence compared to untreated controls, underscoring the potential of these compounds as effective agricultural protectants .

Mécanisme D'action

The mechanism of action of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound helps to increase the levels of acetylcholine in the brain, which can alleviate the symptoms of neurological diseases like Alzheimer’s disease . The pathways involved in this mechanism include the binding of the compound to the active site of the enzymes, preventing the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

3,6-Disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole analogs: These compounds also exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

Neostigmine methyl sulfate: A known acetylcholinesterase inhibitor with an IC50 value of 69.1 µM.

Donepezil: Another acetylcholinesterase inhibitor with a much lower IC50 value of 0.021 µM.

The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of target enzymes while potentially offering different pharmacokinetic properties compared to other inhibitors .

Activité Biologique

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a compound characterized by its unique structural features, combining a thiadiazole moiety with a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with a thiadiazole carbonyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of various cancer cell lines. In one study, compounds featuring the 1,3,4-thiadiazole scaffold demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces cell cycle arrest |

| This compound | HepG2 | 9.6 | Down-regulates MMP2 and VEGFA |

Antimicrobial Activity

Compounds containing the thiadiazole moiety have also been studied for their antimicrobial properties. The presence of the thiadiazole ring enhances interaction with microbial targets. Research has shown that certain derivatives exhibit significant antibacterial and antifungal activities .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 µg/mL |

| Antifungal | Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, compounds based on the thiadiazole framework have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Thiadiazole Derivatives in Cancer Treatment

A study published in MDPI evaluated various thiadiazole-based compounds for their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. The compound this compound was found to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of thiadiazoles and tested them against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJSDFJXXKDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.